1-Ethoxycyclopenta-1,3-diene
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Overview
Description
1-Ethoxycyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl alcohol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Sodium hydride, lithium diisopropylamide, various nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes.
Scientific Research Applications
1-Ethoxycyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxycyclopenta-1,3-diene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Ethoxycyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1-Methoxycyclopenta-1,3-diene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, making it more versatile in various synthetic and industrial applications .
Properties
CAS No. |
90125-27-2 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3-5H,2,6H2,1H3 |
InChI Key |
BZCZWKCIMPNSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC1 |
Origin of Product |
United States |
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